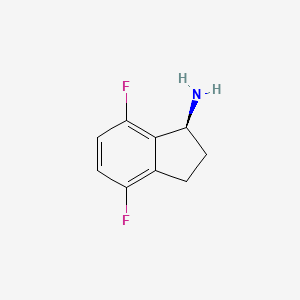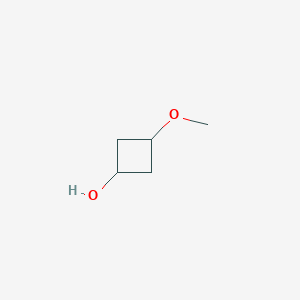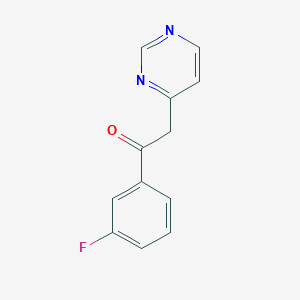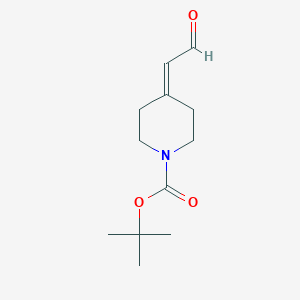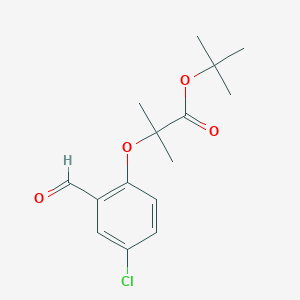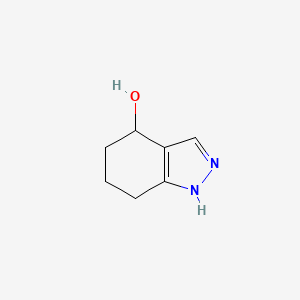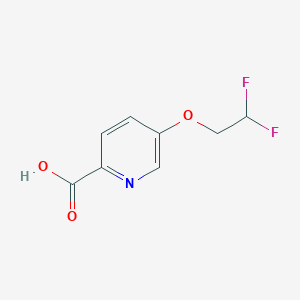![molecular formula C11H11IN2O B1398961 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole CAS No. 1249271-11-1](/img/structure/B1398961.png)
1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole
Overview
Description
1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features an iodinated phenyl ring attached to the pyrazole moiety via an ethyl linker. The presence of the iodine atom in the phenyl ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole typically involves the following steps:
Preparation of 4-Iodophenol: This can be achieved through the iodination of phenol using iodine and an oxidizing agent such as sodium iodate.
Formation of 4-Iodophenoxyethyl Bromide: The 4-iodophenol is reacted with 2-bromoethanol in the presence of a base like potassium carbonate to form 4-iodophenoxyethyl bromide.
Synthesis of this compound: The final step involves the reaction of 4-iodophenoxyethyl bromide with pyrazole in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenoxyethyl pyrazoles can be formed.
Oxidation Products: Oxidized derivatives of the pyrazole ring or the phenyl ring.
Reduction Products: Reduced derivatives of the pyrazole ring or the phenyl ring.
Scientific Research Applications
1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom in the phenyl ring may play a role in enhancing the compound’s binding affinity to certain enzymes or receptors. The pyrazole ring can interact with various biological targets, potentially leading to modulation of their activity.
Comparison with Similar Compounds
1-[2-(4-Iodophenoxy)ethyl]piperazine: Similar structure but with a piperazine ring instead of a pyrazole ring.
4-Iodophenoxyethylamine: Similar structure but with an amine group instead of a pyrazole ring.
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The pyrazole ring also contributes to its unique reactivity and potential biological activities.
Properties
IUPAC Name |
1-[2-(4-iodophenoxy)ethyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKRLFQLOFRXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CCOC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(tert-Butyldimethylsilanyl)oxy]azetidine](/img/structure/B1398881.png)
